molecular formula C10H9BrF3NOS B14068959 1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14068959
M. Wt: 328.15 g/mol
InChI Key: JAIMYIJCNAPGMY-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a complex organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product in high purity .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group and trifluoromethylthio group play crucial roles in binding to enzymes or receptors, modulating their activity. The bromopropanone moiety may also participate in covalent bonding with target molecules, leading to changes in their function .

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one include other brominated aromatic compounds and those with trifluoromethylthio groups. These compounds share some chemical properties but differ in their specific reactivity and applications.

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)6-3-2-4-7(8(6)15)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

JAIMYIJCNAPGMY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)SC(F)(F)F)N)Br

Origin of Product

United States

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